

An In-depth Technical Guide to 5-Bromo-2-ethoxy-3-methylpyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2-ethoxy-3-methylpyridine

Cat. No.: B1275898

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-ethoxy-3-methylpyridine is a halogenated and substituted pyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and the influence of its substituents on the molecule's overall properties. The presence of a bromine atom at the 5-position offers a reactive site for various cross-coupling reactions, making it a valuable building block in the synthesis of more complex molecules. The ethoxy group at the 2-position and the methyl group at the 3-position further modulate the electronic and steric characteristics of the pyridine core, influencing its potential biological activity and chemical reactivity. This guide provides a comprehensive overview of the available technical data for **5-Bromo-2-ethoxy-3-methylpyridine**, including its chemical and physical properties, a plausible synthesis pathway, and its potential applications in research and development.

Chemical and Physical Properties

While experimentally determined data for some properties of **5-Bromo-2-ethoxy-3-methylpyridine** are not extensively reported in publicly available literature, a combination of information from chemical suppliers and computational predictions provides a solid foundation for its characterization.

Table 1: Physicochemical Properties of **5-Bromo-2-ethoxy-3-methylpyridine**

Property	Value	Source
CAS Number	610279-03-3	Chemical Supplier Catalogs
Molecular Formula	C ₈ H ₁₀ BrNO	Calculated
Molecular Weight	216.08 g/mol	Calculated
Physical Form	Solid	Chemical Supplier Catalogs[1]
Predicted Boiling Point	237.4 ± 35.0 °C at 760 mmHg	Computational Prediction
Predicted Density	1.4 ± 0.1 g/cm ³	Computational Prediction
Predicted LogP	2.55 - 3.21	Computational Prediction
Purity	Typically ≥97%	Chemical Supplier Catalogs[1][2]

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of **5-Bromo-2-ethoxy-3-methylpyridine** is not readily available in peer-reviewed journals. However, based on established synthetic methodologies for analogous substituted pyridines, a plausible synthetic route can be proposed. A common strategy involves the nucleophilic substitution of a suitable precursor.

Proposed Experimental Protocol: Synthesis of **5-Bromo-2-ethoxy-3-methylpyridine**

This protocol is a generalized procedure based on the synthesis of similar alkoxy-pyridines.[[3](#)]

Materials:

- 5-Bromo-2-chloro-3-methylpyridine
- Sodium ethoxide (NaOEt)

- Anhydrous ethanol (EtOH)
- Anhydrous N,N-Dimethylformamide (DMF) (optional, as a co-solvent)
- Dichloromethane (for extraction)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl acetate (for chromatography)

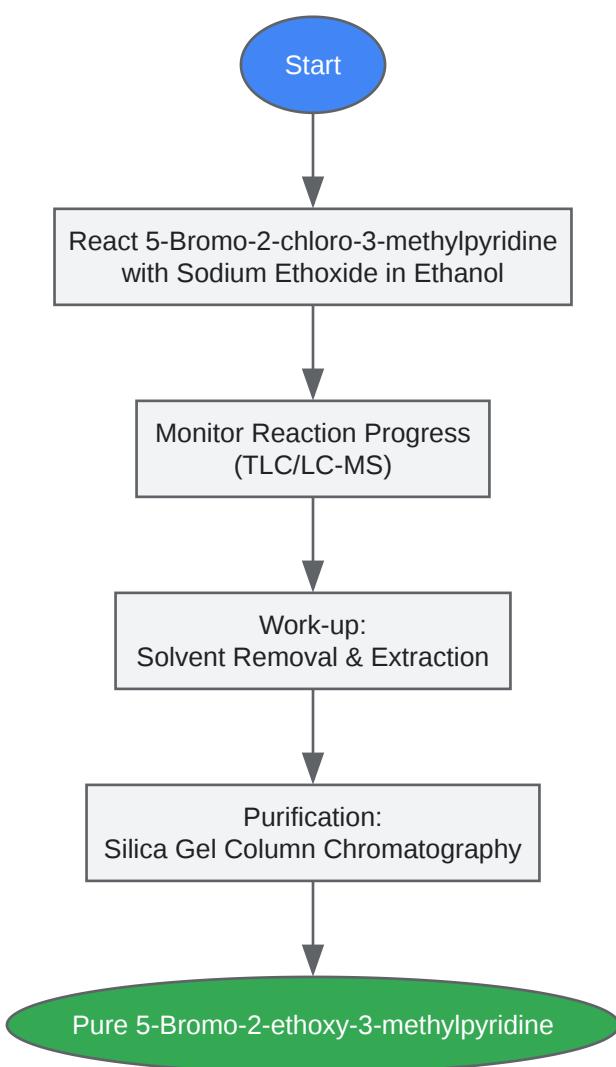
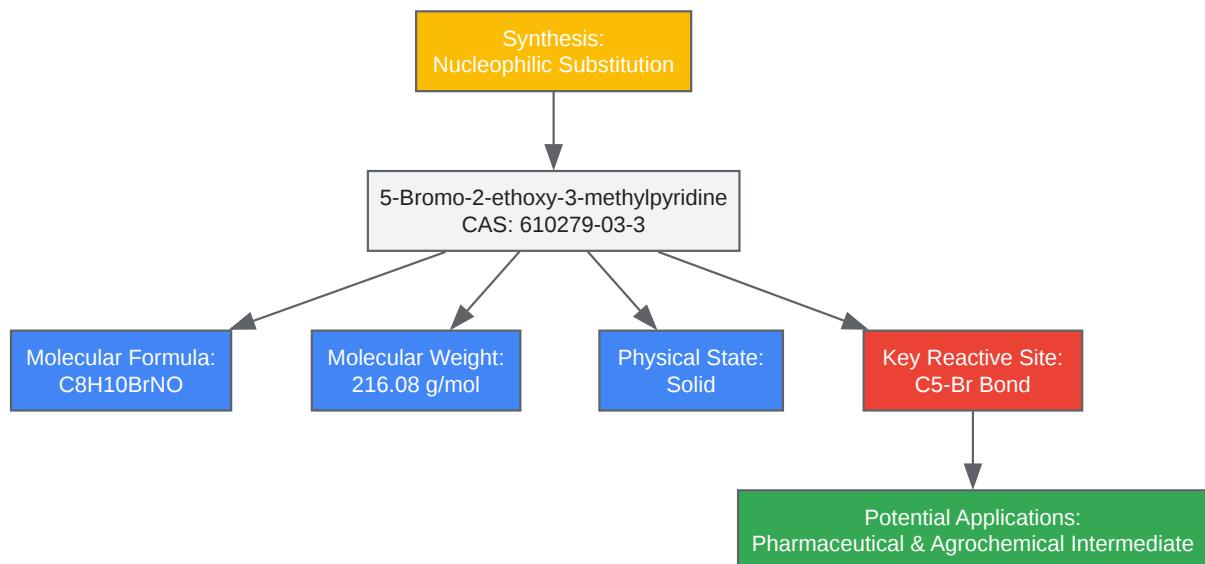
Procedure:

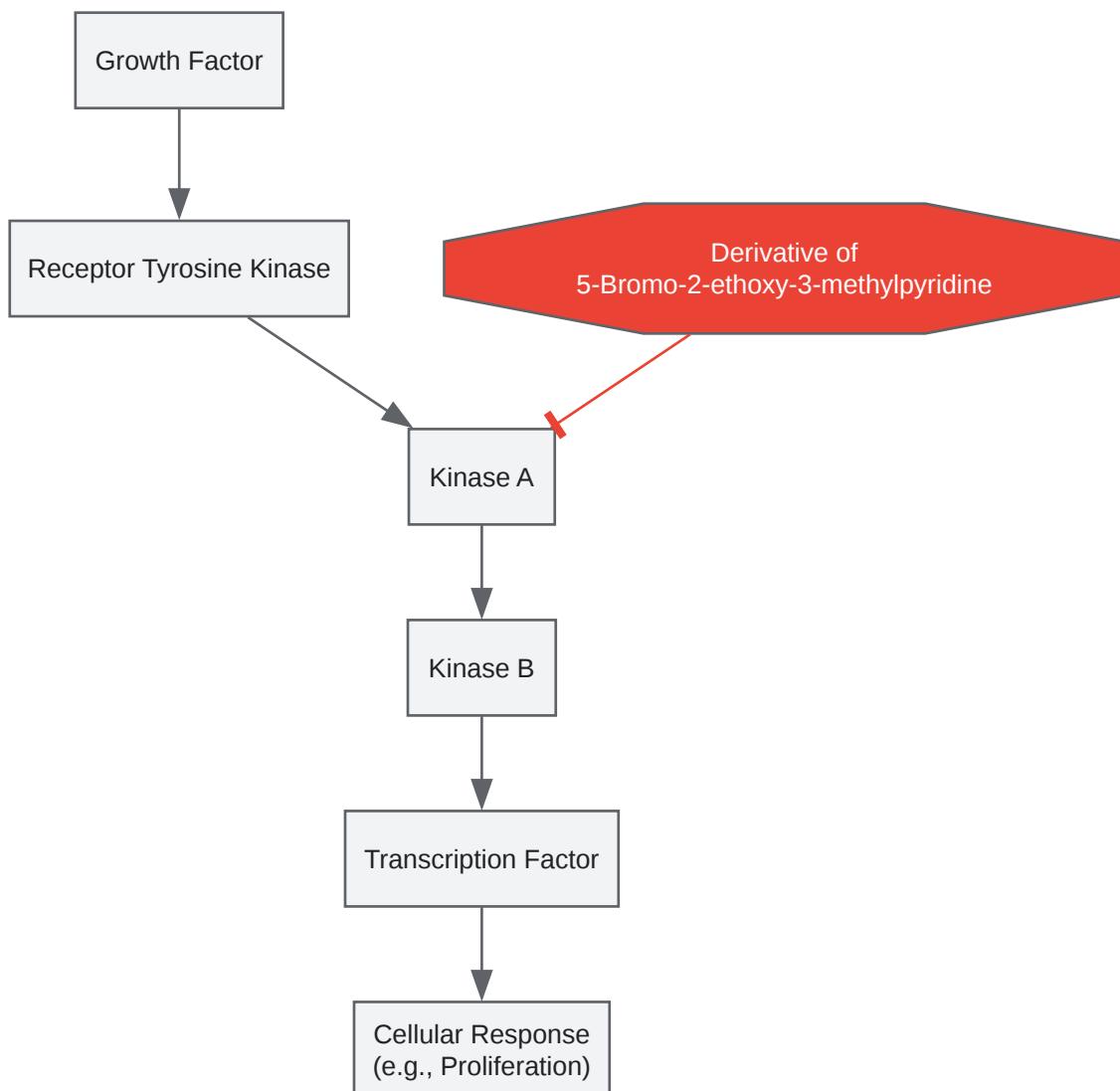
- To a solution of 5-Bromo-2-chloro-3-methylpyridine (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.5 - 2.0 eq). The reaction can be performed at room temperature or heated to reflux to increase the reaction rate.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
- Partition the residue between dichloromethane and water.
- Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure **5-Bromo-2-ethoxy-3-methylpyridine**.

Note: This is a proposed synthesis and would require optimization of reaction conditions, such as temperature, reaction time, and stoichiometry.

Reactivity

The reactivity of **5-Bromo-2-ethoxy-3-methylpyridine** is primarily dictated by the bromine atom at the 5-position, which is susceptible to a variety of palladium-catalyzed cross-coupling reactions. This makes it a versatile intermediate for the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals.^[1] Common reactions include Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at the 5-position of the pyridine ring. The ethoxy and methyl groups can influence the reactivity of the bromine atom through electronic and steric effects.



Applications in Research and Drug Development


While specific examples of the direct use of **5-Bromo-2-ethoxy-3-methylpyridine** in drug development are not widely documented, its structural motifs are present in various biologically active compounds. Halogenated pyridines are key intermediates in the synthesis of pharmaceuticals and agrochemicals.^[1] The ability to functionalize the 5-position through cross-coupling reactions makes this compound a valuable starting material for creating libraries of novel compounds for biological screening.

The pyridine core is a common scaffold in many approved drugs, and the specific substitution pattern of **5-Bromo-2-ethoxy-3-methylpyridine** could be explored for its potential to interact with various biological targets, including enzymes and receptors. For instance, substituted pyridines are known to be key components in molecules targeting neurological disorders.^[1]

Visualizations

Logical Relationship of Key Properties

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]

- 3. shyzchem.com [shyzchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-2-ethoxy-3-methylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1275898#5-bromo-2-ethoxy-3-methylpyridine-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com